6-phenyloxane-2-carboxylic acid, Mixture of diastereomers
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Overview
Description
6-phenyloxane-2-carboxylic acid, mixture of diastereomers, is a compound that consists of a mixture of stereoisomers that are not mirror images of each other
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6-phenyloxane-2-carboxylic acid typically involves the reaction of a chiral alcohol with an enantiomerically pure carboxylic acid. This reaction results in a mixture of diastereomers, which can be separated based on their different physical properties such as solubility and melting point . The reaction conditions often include the use of a chiral reagent to ensure the formation of diastereomers .
Industrial Production Methods
In an industrial setting, the production of 6-phenyloxane-2-carboxylic acid may involve large-scale synthesis using similar reaction conditions as in the laboratory. The separation of diastereomers can be achieved through techniques such as chromatography or crystallization, which exploit the different physical properties of the diastereomers .
Chemical Reactions Analysis
Types of Reactions
6-phenyloxane-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions may result in the formation of new substituted compounds .
Scientific Research Applications
6-phenyloxane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 6-phenyloxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The diastereomers may exhibit different biological activities due to their distinct three-dimensional structures .
Comparison with Similar Compounds
Similar Compounds
6-phenyloxane-2-carboxylic acid, enantiomerically pure forms: These compounds are similar but consist of only one enantiomer rather than a mixture of diastereomers.
Other oxane carboxylic acids: Compounds with similar structures but different substituents on the oxane ring.
Uniqueness
The uniqueness of 6-phenyloxane-2-carboxylic acid lies in its mixture of diastereomers, which provides a diverse range of physical and chemical properties. This diversity makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H14O3 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
6-phenyloxane-2-carboxylic acid |
InChI |
InChI=1S/C12H14O3/c13-12(14)11-8-4-7-10(15-11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2,(H,13,14) |
InChI Key |
JJGNIXHMFWWAKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC(C1)C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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